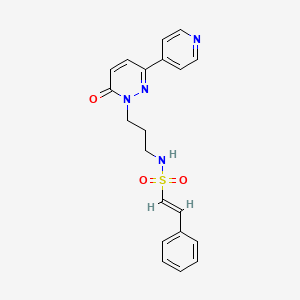

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Description

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group and a propenyl linker to a phenyl-ethenesulfonamide moiety.

Properties

IUPAC Name |

(E)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-20-8-7-19(18-9-13-21-14-10-18)23-24(20)15-4-12-22-28(26,27)16-11-17-5-2-1-3-6-17/h1-3,5-11,13-14,16,22H,4,12,15H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLBIEBGRVTQMR-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The structure features a pyridazine moiety, which is significant for its biological activity.

The compound's mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Inhibition of COX-2 is particularly desirable in drug design to minimize gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Effects

Research indicates that derivatives of pyridazine, including this compound, exhibit significant COX-2 inhibitory activity. For example, related compounds have shown IC50 values as low as 15.50 nM, indicating potent inhibition compared to standard drugs like celecoxib . This suggests that modifications to the pyridazine scaffold can enhance anti-inflammatory properties while reducing ulcerogenic risks.

Anticancer Properties

Studies have also explored the potential anticancer effects of this compound. It has been suggested that the compound may interfere with cellular signaling pathways involved in cancer progression. The presence of the pyridazine ring is believed to contribute to its ability to modulate these pathways, making it a candidate for further investigation in cancer therapeutics .

Data Table: Biological Activity Summary

| Activity | Description | IC50 Value |

|---|---|---|

| COX-2 Inhibition | Significant inhibition observed in various pyridazine derivatives | 15.50 nM (example) |

| Anticancer Activity | Potential modulation of signaling pathways involved in cancer | Not quantified |

| Gastrointestinal Safety | Lower ulcerogenic potential compared to traditional NSAIDs | Not specified |

Case Studies

- Cyclooxygenase Inhibition Study : A study published in PMC assessed various pyridazine derivatives for their COX inhibitory action. The results showed that compounds similar to this compound had superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile .

- Anticancer Research : Another investigation focused on the anticancer properties of pyridazine derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The study indicated that structural modifications could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, general comparisons can be inferred based on structural motifs shared with compounds in the evidence:

A. Sulfonamide-Containing Compounds

Sulfonamides are well-known for their role in antibiotic and enzyme-inhibitor therapies. For example:

- Methylofuran (MFR-a): A cofactor in Methanothermobacter thermautotrophicus, MFR-a contains glutamic acid residues and a formyl group critical for one-carbon metabolism (Fig. 2A, B) .

B. Heterocyclic Frameworks

- Pyridazine Derivatives : Pyridazine-based compounds (e.g., vardenafil) often target phosphodiesterases. The pyridin-4-yl group in the target compound may enhance binding to metalloenzymes or kinases, analogous to pyridine-containing drugs like crizotinib .

- Catechins: While structurally distinct (flavanol-based), catechins like (-)-epigallocatechin gallate (EGCG) demonstrate how minor substituents (e.g., gallate groups) drastically alter bioactivity (Fig. 4) . Similarly, the phenyl-ethenesulfonamide group in the target compound could influence solubility and target affinity.

Hypothetical Data Table (Based on Structural Analogues)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.